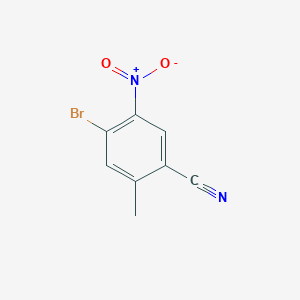![molecular formula C9H19ClN2O2 B1381816 tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride CAS No. 1818843-14-9](/img/structure/B1381816.png)
tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 1818843-14-9 . It has a molecular weight of 222.71 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ®- (azetidin-2-ylmethyl)carbamate hydrochloride . The InChI code for the compound is 1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3, (H,11,12);1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored in a refrigerator . The compound has a molecular weight of 222.71 .Aplicaciones Científicas De Investigación
Applications in Asymmetric Synthesis
Chiral sulfinamides, closely related to tert-butyl compounds, play a crucial role in the stereoselective synthesis of amines and their derivatives. A notable compound, tert-butanesulfinamide, has been extensively used as an enantiopure chiral auxiliary, facilitating the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are foundational in creating natural products and therapeutically relevant molecules, indicating the potential application of related tert-butyl compounds in medicinal chemistry and drug discovery (Philip et al., 2020).
Environmental Impact and Remediation Efforts
The environmental occurrence, fate, and removal of tert-butyl compounds, particularly methyl tert-butyl ether (MTBE), have been extensively studied. MTBE, a gasoline additive, poses significant environmental concerns due to its water solubility and persistence. Research into the degradation of MTBE and related tert-butyl compounds in water and soil highlights the challenges and strategies in mitigating their environmental impact. This includes studies on biodegradation pathways, the effectiveness of adsorption methods for removal from water, and the exploration of microbial degradation under various conditions (Liu & Mabury, 2020; Hsieh et al., 2011). These efforts underscore the relevance of research on tert-butyl compounds in environmental science and engineering.
Toxicological Evaluations and Safety Assessments
The toxicology of tert-butyl compounds, especially in the context of their use as fuel additives like MTBE, has been a subject of investigation. Studies review the mechanisms of action, exposure levels, dosimetry, and risk assessments to understand the potential health impacts of these compounds. Such evaluations are critical for establishing safe handling practices and regulatory guidelines, indicating the importance of toxicological research on tert-butyl compounds (Bus et al., 2022; Bogen & Heilman, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[[(2R)-azetidin-2-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLJKVCRIASFQ-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


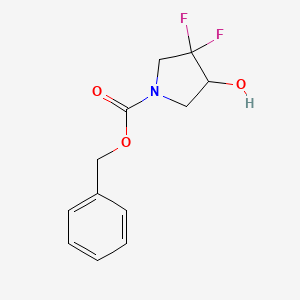
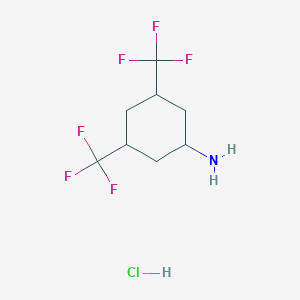
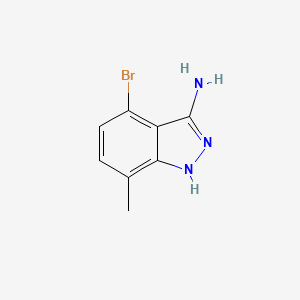
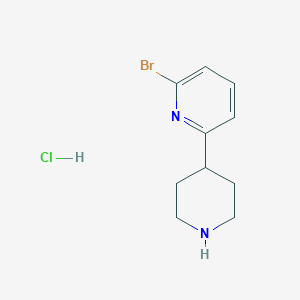
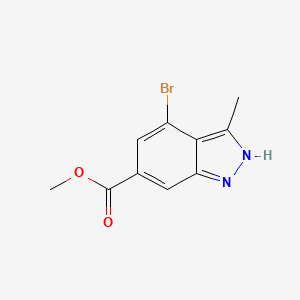
![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
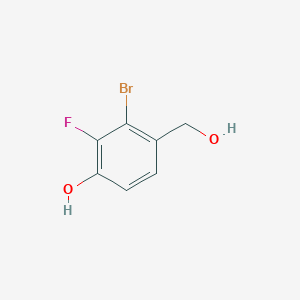
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)
